Ralinepag
Descripción general
Descripción
Ralinepag es un agonista potente y titulable del receptor de prostaciclina administrado por vía oral que se utiliza para tratar la hipertensión arterial pulmonar. Es un agonista selectivo del receptor de prostaciclina no prostanóide con una vida media terminal de 24 horas . La hipertensión arterial pulmonar se caracteriza por la remodelación vascular de las pequeñas arterias pulmonares, lo que provoca un aumento de la resistencia vascular pulmonar e insuficiencia ventricular derecha .
Aplicaciones Científicas De Investigación
Ralinepag se ha estudiado ampliamente por su eficacia y seguridad en el tratamiento de la hipertensión arterial pulmonar. Reduce significativamente la resistencia vascular pulmonar en comparación con el placebo y produce mejoras sostenibles y duraderas en la distancia recorrida en seis minutos, junto con reducciones duraderas en la resistencia vascular pulmonar . This compound también ha mostrado potentes propiedades antiproliferativas y vasodilatadoras en las arterias pulmonares humanas . Sus aplicaciones se extienden a la investigación clínica, donde se utiliza para evaluar la seguridad y la tolerabilidad a largo plazo en pacientes con hipertensión arterial pulmonar .
Mecanismo De Acción
Ralinepag ejerce sus efectos actuando como un potente agonista selectivo de los receptores humanos de prostaciclina. Se une a estos receptores con alta afinidad, lo que provoca un aumento de los niveles de monofosfato de adenosina cíclico. Esto da como resultado vasodilatación e inhibición de la proliferación de células del músculo liso, lo cual es crucial para controlar la hipertensión arterial pulmonar . This compound reduce significativamente la presión arterial pulmonar media, la resistencia vascular sistémica y la presión arterial .
Análisis Bioquímico
Biochemical Properties
Ralinepag plays a significant role in biochemical reactions. It promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation through activation of the IP receptor . This leads to increased levels of cyclic adenosine monophosphate (cAMP) . This compound demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h), and based on in vitro studies, it is more potent and efficacious than selexipag at increasing cellular cAMP levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing cellular cAMP levels . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the IP receptor, leading to its activation . This activation results in increased levels of cAMP , which can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h) . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the IP receptor, leading to increased levels of cAMP . This can affect metabolic flux or metabolite levels. Specific enzymes or cofactors that this compound interacts with are not mentioned in the current literature.
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Ralinepag implican varios pasos. La dosis inicial de this compound en los estudios clínicos fue de 10 microgramos dos veces al día, con la dosis escalada según la tolerancia durante un período de titulación de la dosis de 9 semanas hasta una dosis diaria total máxima de 600 microgramos . Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible, pero se sabe que el compuesto se formula para la administración oral .
Análisis De Reacciones Químicas
Ralinepag sufre diversas reacciones químicas, incluida la oxidación y la reducción. Es un agonista selectivo de los receptores humanos de prostaciclina, con una afinidad de unión de 3,4 nanomolares. This compound aumenta los niveles de monofosfato de adenosina cíclico con una concentración efectiva de 24 nanomolares y tiene una selectividad de 42 a 2900 veces para la prostaciclina frente a otros receptores de la familia de los prostanoides . Los reactivos y condiciones comunes utilizados en estas reacciones no se especifican en la literatura disponible.
Comparación Con Compuestos Similares
Ralinepag se compara con otros agonistas del receptor de prostaciclina como iloprost, treprostinil y MRE-296. En las arterias pulmonares, this compound produjo una relajación significativamente mayor en comparación con iloprost, treprostinil y MRE-296. Fue más potente que MRE-269, pero similar en potencia a iloprost y treprostinil . El aspecto único de this compound es su alta selectividad y potencia para los receptores de prostaciclina, lo que lo convierte en un agente terapéutico prometedor para la hipertensión arterial pulmonar.
Actividad Biológica
Ralinepag is a novel, next-generation oral prostacyclin (IP) receptor agonist primarily developed for the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by potent vasodilatory effects, inhibition of smooth muscle cell proliferation, and attenuation of platelet aggregation. This article provides an in-depth overview of the pharmacological profile, efficacy, and safety of this compound, supported by data tables and relevant research findings.
This compound acts as a selective agonist for the prostacyclin IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. The elevation of cAMP results in:
- Vasodilation : Relaxation of vascular smooth muscle cells.
- Inhibition of Platelet Aggregation : Reduced likelihood of thrombus formation.
- Prevention of Vascular Remodeling : Mitigation of pathological changes in pulmonary arteries associated with PAH.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for human IP receptors with an IC50 value of approximately 3.4 nM. Its selectivity is significantly higher compared to other prostanoid receptors, with a selectivity range from 42 to 2900-fold for IP receptors over other prostanoid family receptors .
Efficacy in Preclinical Models
In preclinical studies utilizing rat models of PAH, this compound demonstrated significant therapeutic effects:
- Reduction in Right Ventricular Weight : Indicating decreased pressure overload.
- Decreased Pulmonary Artery Pressure : Suggesting effective vasodilation.
- Inhibition of Vascular Remodeling : Prevention of structural changes in pulmonary arteries.
The effective doses tested ranged from 30 mg/kg to 60 mg/kg administered twice daily .
Phase II Studies
Phase II clinical trials have evaluated the safety and efficacy of this compound in patients with PAH. Key findings include:
- Safety Profile : this compound has shown a predictable safety profile with manageable side effects.
- Tolerability : Patients tolerated the drug well, allowing for dose titration without reaching a maximum dose limit.
- Pharmacokinetics : The extended-release formulation has a longer half-life (~24 hours) compared to selexipag (≤2.5 hours), allowing for once-daily dosing .
Comparative Efficacy
In comparative studies against existing treatments like iloprost and MRE-269 (the active form of selexipag), this compound has been shown to have superior functional potency. For instance, it effectively inhibited ADP-stimulated platelet aggregation with an IC50 value of 40 nM compared to MRE-269's 288 nM .
Table 1: Comparative Pharmacological Data
Compound | Binding Affinity (nM) | EC50 (cAMP Increase) | IC50 (Platelet Aggregation) |
---|---|---|---|
This compound | 3.4 | 24 | 40 |
MRE-269 | - | - | 288 |
Iloprost | - | - | - |
Table 2: Clinical Study Overview
Study Phase | Patient Population | Primary Endpoint | Results Summary |
---|---|---|---|
Phase II | PAH Patients | Safety and Efficacy | Favorable safety profile; effective dose titration possible |
Phase III | Ongoing | Long-term Efficacy | TBD |
Propiedades
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187856-49-0 | |
Record name | Ralinepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralinepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RALINEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.